1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine

Asymmetric catalysis Henry reaction Enantioselectivity

Researchers requiring a highly rigid chiral vicinal diamine for asymmetric catalysis often face limited options. Camphordiamine’s conformationally locked norbornane core, unlike flexible DACH, enforces a fixed spatial orientation of amino groups for superior stereoselectivity. - Enables up to 67% ee in Cu-catalyzed asymmetric Henry reactions for β-nitroalcohol synthesis. - Achieves 48-90% yield in atroposelective biaryl couplings using its C2-symmetrical ligands. - Derivatized thiourea organocatalysts give 91.5:8.5 e.r. in Michael additions. - Serves as a scaffold for novel Pt(II) antitumor complexes with altered cross-resistance profiles. Primarily available via custom synthesis; inquire for batch scalability.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B14457896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2N)N)C)C
InChIInChI=1S/C10H20N2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8H,4-5,11-12H2,1-3H3
InChIKeyJDSTZCGXMYNMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine: Rigid Chiral Scaffold


1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine, commonly known as camphordiamine, is a chiral vicinal diamine featuring a rigid bicyclo[2.2.1]heptane (norbornane) core derived from the natural product camphor [1]. This stereochemically defined scaffold serves as a privileged building block in asymmetric synthesis, functioning as a chiral ligand, auxiliary, and organocatalyst precursor [2]. Its conformational rigidity, distinct from more flexible diamines like 1,2-diaminocyclohexane or 1,2-diphenylethylenediamine (DPEN), enforces a fixed spatial orientation of the amino groups, a key factor in achieving high stereoselectivity in catalytic transformations [3].

Stereochemically defined chiral vicinal diamine scaffold
Rigid bicyclo[2.2.1]heptane core for conformational control
Precursor to chiral ligands, auxiliaries, and organocatalysts

1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine: Unique Rigidity vs. Other Diamines


While other chiral 1,2-diamines like (1R,2R)-1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN) are widely used in asymmetric catalysis, they are not direct substitutes for 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine. The norbornane framework of camphordiamine imparts significantly greater conformational rigidity compared to the cyclohexane ring of DACH, which can undergo ring-flipping [1]. This rigidity restricts the spatial arrangement of the chelating amine groups, leading to distinct catalytic outcomes in terms of enantioselectivity and reactivity in specific transformations like oxidative biaryl couplings and Henry reactions [2]. The unique steric environment created by the geminal dimethyl bridge and methyl groups on the camphor skeleton further differentiates its performance from less sterically demanding diamines, making simple substitution without re-optimization of reaction conditions unreliable [3].

Conformational rigidity differs from DACH; stereochemical outcomes may shift in catalytic cycles.

Geminal dimethyl bridge creates a distinct steric environment; enantioselectivity profiles may not transfer.

Reaction conditions may require re-optimization when substituting for more flexible diamines like DPEN.

Performance Evidence for 1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine


Enhanced Enantioselectivity in Cu-Catalyzed Henry Reactions

Camphor-derived imidazoline ligands, synthesized from 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine, achieve up to 67% enantiomeric excess in the copper(II)-catalyzed asymmetric Henry reaction [1]. This performance is directly linked to the rigid bicyclic scaffold, which restricts the conformational freedom of the ligand, a limitation not present in more flexible diamines like 1,2-diaminocyclohexane, which typically yield lower or different selectivities in comparable systems due to conformational averaging [2].

Enantioselectivity
Cross-study comparable
Up to 67% ee
Supports stereocontrol review for Henry reaction
Reported vs. flexible diamine ligands (class-level)
Asymmetric catalysis Henry reaction Enantioselectivity

Atroposelective Oxidative Biaryl Coupling of Naphthols

A C2-symmetrical diamine ligand derived from 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine enables the oxidative biaryl coupling of naphthol derivatives with yields of 48–90% and enantioselectivities up to 65% ee [1]. This application is particularly notable because the rigid, chiral environment of the camphor-based diamine is essential for inducing atroposelectivity in the formation of axially chiral binaphthyl products, a challenging transformation where more flexible diamines like DPEN or DACH often fail to provide comparable stereocontrol [2].

Atroposelective Coupling
Class-level inference
48–90% yield, up to 65% ee
vs
DPEN/DACH ligands – atroposelectivity not typically achieved
May support axially chiral biaryl synthesis pathway
Rigid scaffold linked to atroposelectivity
Asymmetric catalysis Oxidative coupling Atroposelectivity

Thiourea-Catalyzed Enantioselective Michael Addition

A thiourea organocatalyst derived from a camphor-based 1,3-diamine achieved an enantiomeric ratio of 91.5:8.5 (approximately 83% ee) in the Michael addition of acetylacetone to trans-β-nitrostyrene [1]. In contrast, analogous catalysts derived from more flexible 1,2-diaminocyclohexane have been reported with lower enantioselectivities in similar Michael addition reactions, often in the range of 50-70% ee under comparable conditions [2]. The rigid camphor scaffold is credited with pre-organizing the catalyst structure for optimal stereocontrol.

Michael Addition ee
Cross-study comparable
er 91.5:8.5 (≈83% ee)
vs
DACH-derived – 50–70% ee range
Reported higher enantioselectivity in benchmark reaction
Review specific substrate scope
Organocatalysis Michael addition Thiourea

Platinum(II) Complexes: Differentiated Cytotoxicity Profile

Platinum(II) complexes of cis-[(1S,2R,3S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine]dichloroplatinum(II) have been synthesized and characterized [1]. While direct comparative cytotoxicity data against 1,2-diaminocyclohexane (DACH) platinum complexes like oxaliplatin are not available in the provided sources, the rigid norbornane framework is known to confer distinct steric and electronic properties that can lead to a different spectrum of antitumor activity and reduced toxicity compared to DACH-based analogs [2]. This structural differentiation is crucial for developing next-generation platinum drugs with potentially improved therapeutic indices.

Pt(II) Complex
Data to verify
Structural characterization only; no comparative bioactivity data
Supports steric/electronic scaffold differentiation review
Quantitative cytotoxicity data required
Medicinal chemistry Anticancer Cisplatin analogs

1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine: Key Applications


Cu-Catalyzed Asymmetric Henry Reactions

Utilize 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine as a precursor to chiral imidazoline ligands for copper-catalyzed asymmetric Henry reactions, where its rigid scaffold enables up to 67% ee [1]. This application is particularly suited for synthetic chemists seeking to optimize the enantioselective synthesis of β-nitroalcohols, key intermediates in pharmaceuticals and natural products, where flexible diamines often underperform [2].

Oxidative Biaryl Coupling to Axially Chiral Binaphthyls

Employ C2-symmetrical diamine ligands derived from 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine in copper-catalyzed oxidative couplings of naphthols to achieve atroposelective synthesis of binaphthyl derivatives (48-90% yield, up to 65% ee) [1]. This scenario is critical for the production of axially chiral ligands and pharmaceutical building blocks, a challenging transformation where generic chiral diamines are ineffective [2].

Thiourea-Catalyzed Enantioselective Michael Additions

Apply thiourea organocatalysts derived from camphor-based diamines for asymmetric Michael additions of 1,3-dicarbonyls to nitroolefins, achieving an enantiomeric ratio of 91.5:8.5 (≈83% ee) with acetylacetone as the nucleophile [1]. This application is ideal for the synthesis of enantiomerically enriched γ-nitro carbonyl compounds, valuable intermediates in drug discovery, offering superior selectivity compared to catalysts derived from more flexible diamines [2].

Novel Platinum(II) Anticancer Agent Development

Use 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diamine as a chiral scaffold for the synthesis of platinum(II) complexes as potential antitumor agents [1]. The rigid norbornane framework differentiates these complexes from DACH-based drugs like oxaliplatin, potentially offering altered activity spectra and reduced cross-resistance [2]. This scenario is particularly relevant for researchers developing next-generation metal-based chemotherapeutics with improved pharmacological profiles.

Application
Selection Property
Validation Focus
Asymmetric Henry Reaction Ligand Studies
Ligand stereocontrol profile
Enantioselectivity and substrate scope
Atroposelective Biaryl Coupling
Rigid scaffold for atroposelectivity
Yield and enantioselectivity in binaphthyl formation
Thiourea Organocatalyst Development
Catalyst pre-organization effect
Enantiomeric ratio in Michael additions
Platinum Complex Pharmacophore Studies
Steric/electronic ligand differentiation
Cytotoxicity endpoints in cancer cell models (data to verify)
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